molecular formula C27H32N2O5 B266838 (Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate

(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate

Cat. No. B266838
M. Wt: 464.6 g/mol
InChI Key: SWSURCMZTJEEPW-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate, also known as EMMD or Ethyl 4-(4-methoxyphenyl)-2-oxo-1-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-3-pyridinecarboxylate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of pro-inflammatory enzymes.
Biochemical and Physiological Effects:
(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that it induces apoptosis in cancer cells and inhibits the growth of bacteria. It has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and enzymes. In vivo studies have shown that (Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate exhibits significant anti-tumor activity in animal models.

Advantages and Limitations for Lab Experiments

(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate has several advantages for use in lab experiments. It is easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, (Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate has some limitations as well. It is highly toxic and requires careful handling. It is also relatively expensive compared to other chemical compounds.

Future Directions

There are several future directions for the study of (Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate. One potential direction is to further investigate its anti-cancer activity and potential use as an anti-cancer agent. Another direction is to study its potential use as an anti-inflammatory and anti-bacterial agent. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate is synthesized through a multi-step process involving the reaction of 4-ethylbenzaldehyde with morpholine, followed by the addition of pyrrolidine-2,4-dione and 4-methoxybenzyl bromide. The final product is obtained through the reaction of the intermediate with sodium methoxide.

Scientific Research Applications

(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate has been found to exhibit significant anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory and anti-bacterial agent. In materials science, (Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate has been used as a building block for the synthesis of novel polymers and materials. In catalysis, (Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate has been found to exhibit significant activity as a catalyst for various reactions.

properties

Product Name

(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate

InChI

InChI=1S/C27H32N2O5/c1-3-19-5-7-20(8-6-19)24-23(25(30)21-9-11-22(33-2)12-10-21)26(31)27(32)29(24)14-4-13-28-15-17-34-18-16-28/h5-12,24,30H,3-4,13-18H2,1-2H3/b25-23-

InChI Key

SWSURCMZTJEEPW-BZZOAKBMSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OC)/[O-])/C(=O)C(=O)N2CCC[NH+]4CCOCC4

SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCCN4CCOCC4

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)[O-])C(=O)C(=O)N2CCC[NH+]4CCOCC4

Origin of Product

United States

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